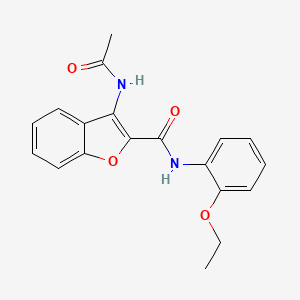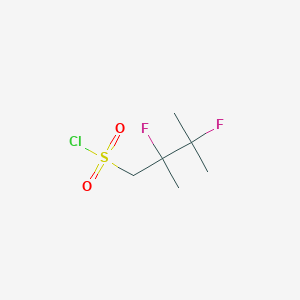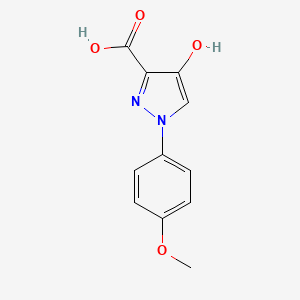
3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an acetamido group, an ethoxyphenyl group, and a benzofuran carboxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Acetamido Group: The acetamido group can be introduced by reacting the benzofuran derivative with acetic anhydride in the presence of a base such as pyridine.
Attachment of Ethoxyphenyl Group: The ethoxyphenyl group can be attached via a nucleophilic substitution reaction using 2-ethoxyphenylamine and a suitable leaving group on the benzofuran core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the benzofuran core, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzofuran and ethoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide
- 3-acetamido-N-(2-ethoxyphenyl)-3-phenylpropanamide
- 3-acetamido-N-(2-ethoxyphenyl)-4-methylbenzamide
Uniqueness
3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds
Propiedades
IUPAC Name |
3-acetamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-24-16-11-7-5-9-14(16)21-19(23)18-17(20-12(2)22)13-8-4-6-10-15(13)25-18/h4-11H,3H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUWGICMVSFWTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
methanone](/img/structure/B2681091.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2681093.png)
![1-Methyl-2-[(1-methyl-1H-imidazol-2-yl)(octyloxy)methyl]-1H-imidazole](/img/structure/B2681094.png)
![1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2681095.png)

![5-benzylsulfonyl-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2681102.png)

![[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2681104.png)

![N-cyano-4-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitroaniline](/img/structure/B2681106.png)
![[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2681108.png)


![[2-(4-Methylphenoxy)phenyl]sulfonyl chloride](/img/structure/B2681113.png)
